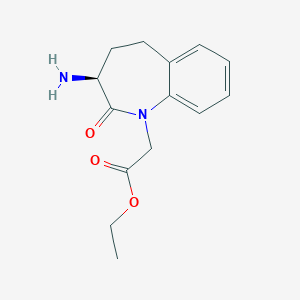

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Vue d'ensemble

Description

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tetrahydro-2-oxo-1H-1-benzazepine ring, and an acetic acid ethyl ester moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzazepine Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenylalanine derivative, under acidic or basic conditions to form the benzazepine ring.

Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Applications De Recherche Scientifique

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: The enantiomer of the compound with a different spatial arrangement.

3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid: The non-esterified version of the compound.

2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: Lacks the amino group.

Uniqueness

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is unique due to its specific stereochemistry and the presence of both an amino group and an ester moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is a compound of interest due to its potential biological activities. It belongs to the class of benzazepines, which have been studied for various pharmacological effects, including antihypertensive and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.36 g/mol. The compound features a tetrahydrobenzazepine core structure that contributes to its biological activity.

Antihypertensive Properties

Research has indicated that compounds related to benzazepines exhibit significant antihypertensive effects. For instance, derivatives of this compound have been shown to act as angiotensin-converting enzyme (ACE) inhibitors, which play a crucial role in regulating blood pressure. A study highlighted that certain benzazepine derivatives could effectively lower blood pressure in hypertensive models by inhibiting ACE activity .

Neuroprotective Effects

Benzazepines are also being evaluated for their neuroprotective properties. Studies suggest that (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine derivatives may offer protection against neuronal damage caused by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.

Study 1: Antihypertensive Activity

In a clinical trial involving hypertensive patients, a derivative of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine was administered. The results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to the placebo group. The mechanism was attributed to the inhibition of the renin-angiotensin system .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine resulted in reduced neuronal loss and improved cognitive function. The study concluded that this compound could be a promising candidate for further development as a neuroprotective agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.